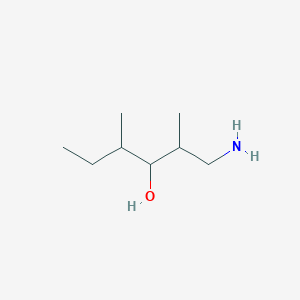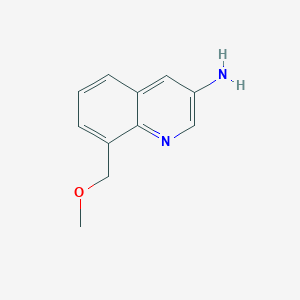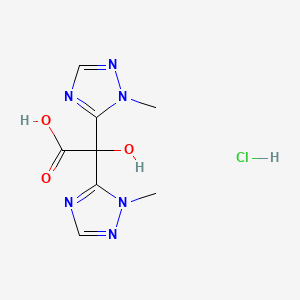
1-Amino-2,4-dimethylhexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2,4-dimethylhexan-3-ol is an organic compound with the molecular formula C8H19NO It is a secondary alcohol and an amine, which means it contains both a hydroxyl (-OH) group and an amino (-NH2) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2,4-dimethylhexan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylhexan-3-one with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H2) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2,4-dimethylhexan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dimethylhexan-3-one or 2,4-dimethylhexanal.
Reduction: Formation of various secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-Amino-2,4-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Amino-2,4-dimethylhexan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-2,5-dimethylhexan-2-ol: Similar structure but with a different position of the hydroxyl group.
2-Amino-2-methylpropan-1-ol: A smaller molecule with similar functional groups.
3-Amino-2,4-dimethylpentan-1-ol: Another compound with a similar backbone but different functional group positions.
Uniqueness
1-Amino-2,4-dimethylhexan-3-ol is unique due to its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity. Its combination of a secondary alcohol and an amine makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
1-amino-2,4-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-6(2)8(10)7(3)5-9/h6-8,10H,4-5,9H2,1-3H3 |
Clave InChI |
WSSVCXFYLRWUHL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13201271.png)


![tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate](/img/structure/B13201281.png)
![3-Methoxy-4-[(2-methylpropoxy)methyl]aniline](/img/structure/B13201295.png)
![4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B13201306.png)
![2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal](/img/structure/B13201307.png)

![Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201321.png)
![(1S)-11-(3-Aminopropanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B13201325.png)
![2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene](/img/structure/B13201333.png)
![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-chloro-1H-1,3-benzodiazol-7-amine](/img/structure/B13201343.png)
![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile](/img/structure/B13201352.png)
